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molecular formula C16H20 B8636899 (Dec-3-en-1-yn-1-yl)benzene CAS No. 110792-97-7

(Dec-3-en-1-yn-1-yl)benzene

Cat. No. B8636899
M. Wt: 212.33 g/mol
InChI Key: LNXCYJDCFWDBGB-UHFFFAOYSA-N
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Patent
US07473797B2

Procedure details

The modified procedure was used to convert (Z)-1-Iodo-oct-1-ene and phenyl acetylene to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a colorless oil (420 mg, 98% yield). 1H NMR (400 MHz, CDCl3) δ 7.44-7.41 (m, 2H), 7.29-7.27 (m, 3H), 5.99-5.92 (m, 1H), 5.67-5.65 (d, J=10.7, 1H), 2.42-2.36 (m, 2H), 1.46-1.43 (m, 2H), 1.37-1.29 (m, 6H), 0.89-0.86 (m, 3H). 13C NMR (100 MHz, CDCl3) δ 144.36, 131.42, 128.30, 127.96, 123.82, 109.06, 93.46, 86.57, 31.76, 30.45, 28.96, 28.91, 22.70, 14.16. Anal. Calcd. for C16H20: C, 90.51; H, 9.49; Found C, 90.24; H, 9.47.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I/[CH:2]=[CH:3]\[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:10]1([C:16]#[CH:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[C:16]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)#[C:17][CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I\C=C/CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#CC=CCCCCCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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